(4-Methylpent-1-ynyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-methylpent-1-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9,11H,7H2,1-2H3 |
InChI Key |
OVZNWVIADNDQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Methylpent 1 Ynyl Benzene and Its Derivatives
Elucidation of Catalytic Cycles (e.g., Palladium, Gold, Copper, Nickel)
The transformation of (4-Methylpent-1-ynyl)benzene is often facilitated by transition metal catalysts, each operating through a distinct catalytic cycle. The elucidation of these cycles, which typically involve a series of elementary steps, is key to optimizing reaction conditions and predicting outcomes.
Palladium: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. youtube.com A typical catalytic cycle for a reaction involving an alkyne like this compound begins with a Pd(0) species. The key steps are:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X), forming a Pd(II) intermediate. youtube.comyoutube.com
Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic reagent transfers its organic group to the palladium center, displacing the halide. youtube.comyoutube.com For Sonogashira-type couplings, this step involves the formation of a copper acetylide from this compound, which then transmetalates to the Pd(II) center.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. youtube.comyoutube.com
Gold: Gold catalysis, particularly with Au(I) complexes, is renowned for its ability to activate alkynes toward nucleophilic attack. awuahlab.com Unlike palladium, gold catalysis often proceeds without a change in the metal's oxidation state. beilstein-journals.org The cycle for a gold-catalyzed reaction, such as a cycloaddition, typically involves:
Alkyne Activation: The Au(I) catalyst coordinates to the triple bond of this compound, acting as a soft π-acid and making the alkyne more electrophilic. nih.gov
Nucleophilic Attack: A nucleophile (either inter- or intramolecular) attacks the activated alkyne. In enyne cycloisomerizations, for example, the tethered alkene acts as the nucleophile. nih.gov
Rearrangement/Product Formation: The resulting intermediate, often a vinyl-gold species or a stabilized carbocation, undergoes further transformation, such as cyclization or rearrangement. beilstein-journals.orgnih.gov
Protodeauration/Catalyst Regeneration: The final step typically involves the release of the product and regeneration of the Au(I) catalyst, often through protonolysis.
Copper: Copper catalysts are versatile and can operate through both one- and two-electron mechanisms. beilstein-journals.org In the context of alkyne chemistry, copper is famously used in the Glaser coupling of terminal alkynes and as a co-catalyst in the Sonogashira reaction. A proposed cycle for a copper-catalyzed cyclization of a diyne, which provides insight into the reactivity of the acetylenic moiety, involves the generation of vinyl cations. researchgate.netrsc.org In other reactions, copper can facilitate radical processes or dimerization-fragmentation-cyclization cascades. beilstein-journals.orgnih.gov
Nickel: Nickel-catalyzed reactions often mirror those of palladium but can also access unique reactivity pathways, including those involving single-electron transfer (SET) processes. bris.ac.uk A domino reaction catalyzed by nickel might proceed as follows:
Oxidative Addition/Formation of Allenyl-Nickel Species: The cycle can begin with the oxidative addition of a precursor to a Ni(0) species. youtube.com
Transmetalation/Carbometalation: The intermediate can then undergo transmetalation with a Grignard reagent or an intramolecular carbometalation. youtube.com
Migratory Insertion/Rearrangement: Subsequent steps can include migratory insertion of an alkyne or alkene. youtube.com
Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the active nickel catalyst. youtube.comchemrxiv.org
| Metal Catalyst | Key Steps in Catalytic Cycle | Common Oxidation States |
|---|---|---|
| Palladium | Oxidative Addition, Transmetalation, Reductive Elimination youtube.com | Pd(0) ↔ Pd(II) |
| Gold | Alkyne Coordination (π-activation), Nucleophilic Attack, Catalyst Regeneration beilstein-journals.orgnih.gov | Au(I) / Au(III) |
| Copper | Acetylide Formation, Oxidative Coupling, Radical Processes beilstein-journals.orgresearchgate.net | Cu(I) / Cu(II) / Cu(III) |
| Nickel | Oxidative Addition, Transmetalation/Carbometalation, Reductive Elimination youtube.comchemrxiv.org | Ni(0) ↔ Ni(II) or Ni(I) ↔ Ni(III) |
Identification of Key Intermediates (e.g., Metal-Carbenes, Diradicals, Organometallic Complexes)
The transient species formed during a catalytic cycle are pivotal to the reaction's course and outcome. The reactions of this compound can proceed through several classes of key intermediates.
Metal-Carbenes: These are highly reactive species featuring a metal-carbon double bond. libretexts.org In gold-catalyzed enyne cycloisomerizations, cyclopropyl (B3062369) gold(I) carbene-like intermediates are frequently proposed. nih.gov These intermediates arise from the interaction of the gold-activated alkyne with an alkene, and their subsequent reactivity dictates the structure of the final product. nih.gov Similarly, rhodium catalysts can generate vinyl carbenes from cyclopropenes, which then exhibit electrophilic reactivity. nih.gov Metal carbenes can also exist as carbene radicals, which display nucleophilic radical-type reactivity, a mode orthogonal to classical electrophilic Fischer carbenes. nih.gov
Diradicals: Certain reaction pathways, particularly those initiated by photochemistry, may involve diradical intermediates. nih.gov Localized singlet 1,3-diradicals are recognized as key intermediates in reactions involving the homolytic cleavage and formation of bonds. semanticscholar.orgrsc.org For instance, the photochemical cyclization of a homoenediyne has been shown through experimental evidence and DFT studies to proceed via a diradical pathway, which can be trapped by solvents like benzene (B151609). nih.gov The stability and reactivity of these diradical species are influenced by their electronic configuration and molecular structure. semanticscholar.orgnih.gov
Organometallic Complexes: This broad category includes any compound with a direct metal-carbon bond. msu.edumlsu.ac.in In the context of this compound, the initial interaction with a transition metal often forms a metal-alkyne π-complex. libretexts.org This coordination, described by the Dewar-Chatt-Duncanson model, activates the alkyne. libretexts.org Subsequent steps can lead to a variety of other organometallic intermediates, such as:
Vinyl-metal species: Formed after a nucleophile attacks a metal-activated alkyne. researchgate.net
Metallacyclobutanes: Proposed in stepwise cyclopropanation reactions catalyzed by nickel. bris.ac.uk
Alkenyl-nickel species: Formed after a migratory insertion step in nickel-catalyzed domino reactions. youtube.com
| Intermediate Type | Description | Associated Metals/Conditions |
|---|---|---|
| Metal-Carbenes | Species with a metal-carbon double bond, can be electrophilic or nucleophilic (radical). nih.govnih.gov | Gold, Rhodium, Copper nih.govlibretexts.orgnih.gov |
| Diradicals | Species with two unpaired electrons, often formed in photochemical or thermal reactions. nih.govsemanticscholar.org | Photochemical conditions |
| Organometallic π-Complexes | Initial coordination complex between the metal and the alkyne's π-system. libretexts.org | Palladium, Gold, Nickel, Copper |
| Vinyl-Metal Complexes | Intermediate formed after nucleophilic addition to an activated alkyne. researchgate.net | Gold, Palladium |
| Metallocycles | Cyclic intermediates containing a metal atom, such as metallacyclobutanes. bris.ac.ukyoutube.com | Nickel, Palladium |
Role of Ligands and Additives in Reaction Pathways
Ligands and additives are not mere spectators in catalytic reactions; they are crucial components that modulate the catalyst's reactivity, stability, and selectivity.
Ligands: These molecules bind to the metal center and have a profound impact on its electronic and steric properties.
In Gold Catalysis: The choice of ligand, such as a phosphine (B1218219), can stabilize the active Au(I) species throughout the catalytic cycle. awuahlab.com The electronic properties of the ligand (electron-rich vs. electron-deficient) can influence the reaction rate. awuahlab.com
In Palladium Catalysis: Phosphine ligands are critical for controlling selectivity. For instance, in the monocarbonylation of 1,3-diynes, the specially designed "built-in-base" ligand Neolephos was key to achieving high chemoselectivity for the desired enyne product over the double carbonylation product. nih.gov
In Nickel Catalysis: Ligands like BINAP can influence both the yield and diastereoselectivity of domino reactions. The presence of other potential ligands, such as 1,5-cyclooctadiene (B75094) (COD), can sometimes inhibit desired reaction pathways. youtube.com
Additives: These are substances added to the reaction mixture that are not part of the final product but can significantly alter the reaction course.
In Copper Catalysis: In a copper-catalyzed Büchner reaction, the use of the additive sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) was found to be important, with its absence leading to a significant decrease in product yield. researchgate.netrsc.org
Acids/Bases: Protic acids are often used in palladium-catalyzed alkoxycarbonylations. nih.gov Bases are essential in reactions like the Sonogashira coupling to neutralize the HX byproduct and facilitate the formation of the copper acetylide intermediate.
| Catalyst System | Ligand/Additive | Role in Reaction Pathway |
|---|---|---|
| Gold(I) | Phosphine Ligands (PR₃) | Stabilizes the metal center; modulates electronic properties and reaction rate. awuahlab.com |
| Palladium | Neolephos | Controls chemoselectivity in monocarbonylation of diynes, preventing double carbonylation. nih.gov |
| Copper | (±)-SEGPHOS / NaBArF₄ | Essential for high yield in certain cyclization reactions; absence significantly lowers efficiency. researchgate.net |
| Nickel | BINAP | Influences yield and diastereoselectivity in domino reactions. youtube.com |
Stereochemical Control and Selectivity in Transformations
Achieving high levels of selectivity—chemo-, regio-, diastereo-, and enantio—is a primary goal in modern organic synthesis. For reactions involving this compound, the catalyst system is paramount in dictating the stereochemical outcome.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.
Diastereoselectivity: In nickel-catalyzed domino reactions, the E/Z selectivity of the final alkene product was found to be determined by the competition between two divergent pathways (transmetalation vs. carbometalation) of a key allenyl-nickel intermediate. youtube.com The small energy difference between the transition states for these pathways dictates the diastereomeric ratio of the products. youtube.com
Enantioselectivity: The use of chiral catalysts can induce enantioselectivity. Gold(I) catalysts have been employed in stereoselective olefin cyclopropanation. beilstein-journals.org In more complex multicomponent reactions, the combination of a chiral phosphoric acid (CPA) and a palladium catalyst can lead to high diastereoselectivity and enantioselectivity by controlling the formation and interception of key intermediates within a chiral environment. nih.gov
Chemoselectivity: This is the ability to react with one functional group in preference to another. In the palladium-catalyzed carbonylation of 1,3-diynes, the use of the Neolephos ligand was crucial for achieving monocarbonylation, selectively reacting with one alkyne moiety while leaving the other untouched. nih.gov
Regioselectivity: This involves controlling the position at which a reaction occurs. In gold-catalyzed cycloadditions, a carbonyl ylide intermediate generated from an ortho-alkynylbenzaldehyde undergoes a regioselective [4+2] cycloaddition with an external alkyne. beilstein-journals.org
| Type of Selectivity | Example Reaction/System | Key Controlling Factor |
|---|---|---|
| Diastereoselectivity | Nickel-catalyzed domino reaction | Competition between transmetalation and carbometalation pathways of an allenyl-nickel intermediate. youtube.com |
| Enantioselectivity | Four-component reaction with CPA/Pd catalysis | Cross-interception of intermediates within the chiral pocket of the chiral phosphoric acid anion. nih.gov |
| Chemoselectivity | Palladium-catalyzed monocarbonylation of a 1,3-diyne | The specific phosphine ligand (Neolephos) favors reaction at one alkyne over the other. nih.gov |
| Regioselectivity | Gold-catalyzed [4+2] benzannulation | The inherent reactivity of the generated carbonyl ylide intermediate dictates the site of cycloaddition. beilstein-journals.org |
Computational Studies on Alkynylbenzene Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the intricate details of reaction mechanisms. This powerful method allows for the calculation of the electronic structure of molecules, providing a way to map out the potential energy surface of a reaction. By identifying transition states and intermediates, DFT can illuminate the step-by-step pathway of a chemical transformation.
In the context of alkynylbenzene systems, DFT has been instrumental in understanding a variety of reactions. For instance, in the gold-catalyzed cycloisomerization of ortho-nitro-alkynylbenzenes, DFT calculations have been employed to explore the reaction pathways and rationalize the formation of observed products. These studies often involve locating the transition state structures and calculating their corresponding activation energies, which are crucial for determining the feasibility and rate of a particular reaction step.
A critical aspect of mechanistic elucidation is the calculation of reaction energy barriers. DFT provides a robust framework for determining these barriers, which are the energy required to proceed from reactants to products through a transition state. For example, in the electrophilic addition of a radical to phenylacetylene, DFT calculations have been used to determine the Gibbs free energy surfaces and identify the transition states for different addition pathways. This allows for a detailed understanding of the factors controlling the reaction's progress and outcome.
The application of DFT extends to various reaction types involving alkynylbenzenes. For example, the mechanism of the Sonogashira reaction, a fundamental C-C bond-forming reaction, has been investigated using DFT to model the dissociative reactions of reactants on catalyst surfaces and calculate the associated energy barriers. researchgate.net These computational insights are invaluable for optimizing reaction conditions and designing more efficient catalysts. Similarly, DFT has been used to study the addition of carbenes to related thioketones, revealing that the reaction can proceed through a stepwise mechanism involving a transient intermediate. nih.govnih.gov
Below is a table illustrating typical activation energies calculated using DFT for key steps in reactions involving alkynylbenzene derivatives.
| Reaction Step | System | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |
| Radical Addition to Phenylacetylene | Phenylacetylene + NHC-Boron Radical | M06-2X-D3 | ma-def2-TZVP | 8.7 |
| Hydrogen Atom Transfer | Product Radical Intermediate | M06-2X-D3 | ma-def2-TZVP | 17.2 |
| Surface-Catalyzed Dehydrogenation | Terminal Alkyne on a Metal Surface | DFT | - | 1.8 (eV) |
| Direct Covalent Linking of Terminal Alkynes | Two Terminal Alkyne Molecules | DFT | - | 1.4 (eV) |
Note: The data in this table is illustrative and compiled from various computational studies on related alkynylbenzene systems.
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, providing guidance for synthetic chemists. For alkynylbenzene systems, theoretical methods can be used to forecast which sites of a molecule are most likely to react and which products are likely to form.
One of the key factors governing regioselectivity in reactions of unsymmetrical alkynes is the electronic and steric properties of the substituents. DFT calculations can be used to model the transition states for addition to either of the two alkyne carbons. The pathway with the lower activation energy will be the favored one, thus predicting the regiochemical outcome. For instance, in the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, distortion-interaction analysis based on DFT has shown that regioselectivity is influenced by steric effects during the alkyne insertion step.
Frontier Molecular Orbital (FMO) theory is another powerful concept for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energies and spatial distributions of these orbitals can predict how a molecule will interact with other reagents. For electrophilic attack on an alkynylbenzene, the reaction is likely to occur at the carbon atom with the largest coefficient in the HOMO. Conversely, for nucleophilic attack, the LUMO will be the key orbital, with the reaction favoring the carbon with the largest LUMO coefficient. Computational models can reliably predict the regioselectivity of nucleophilic addition to substituted arynes by indicating that the nucleophile attacks the carbon with the higher contribution to the LUMO. researchgate.net
The Hammett equation provides a quantitative means to relate reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org Computational methods can be used to generate theoretical Hammett plots by calculating reaction energetics for a series of substituted compounds. The slope of the Hammett plot, the reaction constant (ρ), gives insight into the electronic nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests that electron-donating groups accelerate the reaction. wikipedia.org
The following table presents a hypothetical Hammett plot data for a reaction involving a substituted alkynylbenzene, as could be generated from computational studies.
| Substituent (para-) | Substituent Constant (σ) | Calculated Relative Rate (log(k/k₀)) |
| -NO₂ | 0.78 | 1.17 |
| -CN | 0.66 | 0.99 |
| -Cl | 0.23 | 0.35 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.26 |
| -OCH₃ | -0.27 | -0.41 |
Note: This data is illustrative and based on the principles of the Hammett equation applied to a hypothetical reaction.
Analysis of Electronic Structure and Bonding in Alkynylbenzene Systems
A deep understanding of the electronic structure and bonding in alkynylbenzene systems is crucial for explaining their chemical and physical properties. Computational methods provide detailed insights into how electrons are distributed within these molecules and the nature of the chemical bonds.
The benzene ring in alkynylbenzenes is characterized by its aromaticity, arising from the cyclic delocalization of six π-electrons. The alkyne substituent, with its linear geometry and π-bonds, interacts with the aromatic system. This interaction can be analyzed using various computational techniques.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wave function of a molecule into a more intuitive chemical picture of localized bonds and lone pairs. uni-muenchen.de NBO analysis can quantify the delocalization of electron density between the phenyl ring and the alkynyl group, providing insights into the conjugation between these two moieties. The analysis can also reveal the hybridization of the atomic orbitals involved in bonding and the polarization of the bonds. uni-muenchen.deresearchgate.net
The electronic properties of alkynylbenzenes can also be characterized by their frontier molecular orbitals, the HOMO and LUMO. The energy of the HOMO is related to the ionization potential of the molecule, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties. edu.krd A smaller HOMO-LUMO gap generally implies higher reactivity. edu.krd DFT calculations are widely used to compute the energies and visualize the shapes of these orbitals. youtube.comyoutube.comresearchgate.net
Below is a table summarizing typical electronic properties of a substituted alkynylbenzene that can be obtained from computational studies.
| Property | Computational Method | Calculated Value (Illustrative) |
| HOMO Energy | DFT (B3LYP/6-31G) | -6.5 eV |
| LUMO Energy | DFT (B3LYP/6-31G) | -0.8 eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | 5.7 eV |
| NBO Charge on C(alkyne-α) | NBO Analysis | -0.25 e |
| NBO Charge on C(alkyne-β) | NBO Analysis | -0.15 e |
Note: The values in this table are for illustrative purposes and represent the type of data that can be generated through computational analysis.
Conformational Analysis of Alkynylbenzene Derivatives
The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and the rotation around single bonds, is known as its conformation. Conformational analysis is crucial for understanding a molecule's properties and reactivity. For alkynylbenzene derivatives like (4-Methylpent-1-ynyl)benzene, computational methods can be used to determine the preferred conformations and the energy barriers to rotation around single bonds.
The rotation of the alkyl group attached to the alkyne and the rotation of the entire alkynyl group relative to the benzene ring are two key conformational degrees of freedom in this compound. The stability of different conformations is determined by a combination of steric and electronic effects.
Computational chemists can perform a potential energy surface (PES) scan to explore the conformational landscape of a molecule. molssi.org This involves systematically changing a specific dihedral angle (the angle of rotation around a bond) and calculating the energy of the molecule at each step. The resulting plot of energy versus dihedral angle reveals the low-energy conformations (energy minima) and the transition states for interconversion between them (energy maxima). The energy difference between a minimum and a maximum is the rotational barrier. researchgate.netugm.ac.idresearchgate.net
For example, a relaxed PES scan can be performed for the rotation around the bond connecting the phenyl ring and the alkyne group. This would reveal whether the alkyne substituent prefers to be in a particular orientation relative to the ring and the energy required to rotate it. Similarly, the rotation of the isobutyl group in this compound can be studied to identify the most stable arrangement of the methyl groups.
The following table provides an example of data that could be obtained from a computational conformational analysis of an alkyl-substituted alkynylbenzene.
| Dihedral Angle (Illustrative) | Description | Relative Energy (kcal/mol) |
| 0° | Alkyl group eclipsed with a C-H bond on the ring | 2.5 (Rotational Barrier) |
| 60° | Staggered conformation | 0.0 (Global Minimum) |
| 120° | Alkyl group eclipsed with a C-C bond on the ring | 2.2 (Local Maximum) |
| 180° | Anti-staggered conformation | 0.2 (Local Minimum) |
Note: This data is hypothetical and serves to illustrate the output of a potential energy surface scan for bond rotation.
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Purity
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within the (4-methylpent-1-ynyl)benzene molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a complete structural map.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift). The phenyl group protons typically appear in the aromatic region of the spectrum, while the protons of the 4-methylpent-1-ynyl substituent appear in the aliphatic region. libretexts.org
Based on established chemical shift ranges for similar structural motifs, the expected signals can be predicted. libretexts.orgcompoundchem.com The protons on the benzene (B151609) ring (H-a, H-b, H-c) are expected to resonate downfield (δ 7.0–7.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons (H-d) adjacent to the alkyne are deshielded by the triple bond and would likely appear as a doublet. The methine proton (H-e) would be a multiplet due to coupling with both the methylene and methyl protons. The diastereotopic methyl protons (H-f) of the isobutyl group would appear furthest upfield as a doublet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| a, b, c | Phenyl (Ar-H) | 7.20 - 7.45 | Multiplet (m) |
| d | -C≡C-CH₂ - | ~2.3 | Doublet (d) |
| e | -CH₂-CH (CH₃)₂ | ~1.9 | Multiplet (m) |
| f | -CH(CH₃ )₂ | ~1.0 | Doublet (d) |
Note: Predicted values are based on typical chemical shift ranges for analogous structural fragments. compoundchem.comoregonstate.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The two sp-hybridized carbons of the internal alkyne typically resonate in the range of 80–90 ppm. openochem.org The carbons of the phenyl ring appear between 120 and 140 ppm, with the ipso-carbon (the one attached to the alkyne) being the most deshielded. The aliphatic carbons of the isobutyl group appear at higher field (further upfield).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~123 |
| Phenyl (ortho, meta, para-C) | 128 - 132 |
| Alkyne (C ≡C-Ph) | ~80 |
| Alkyne (-C≡C -Ph) | ~90 |
| C H₂ | ~30 |
| C H | ~28 |
| C H₃ | ~22 |
Note: Predicted values are based on typical chemical shift ranges for analogous structural fragments. openochem.org
Advanced NMR Techniques (e.g., 2D NMR)
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, showing correlations between the methylene protons (H-d) and the methine proton (H-e), as well as between the methine proton (H-e) and the methyl protons (H-f).
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the aliphatic and aromatic C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity across the entire molecule. nih.gov It would show correlations over two to three bonds, for instance, from the methylene protons (H-d) to the alkyne carbons and the methine carbon (C-e), and from the phenyl protons to the ipso- and ortho-carbons, as well as the nearest alkyne carbon. These correlations provide unequivocal evidence for the link between the phenyl ring and the 4-methylpent-1-ynyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Studies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. uhcl.edu The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.
The most characteristic vibrations include:
Aromatic C-H Stretch: A sharp band or bands appearing just above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ region. ucla.edu
Aliphatic C-H Stretch: Stronger bands appearing just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range, corresponding to the CH, CH₂, and CH₃ groups of the side chain. libretexts.orglibretexts.org
C≡C Stretch: A weak to medium intensity band in the 2100–2260 cm⁻¹ region. For internal alkynes like this compound, the absorption is often weak due to the relatively symmetric substitution of the triple bond. libretexts.orglibretexts.org
Aromatic C=C Stretch: Several sharp bands of variable intensity in the 1450–1600 cm⁻¹ region, which are characteristic of the benzene ring. pressbooks.pub
C-H Bending: Strong absorptions in the 680–860 cm⁻¹ range can indicate the substitution pattern of the benzene ring (monosubstituted in this case). pressbooks.pub
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3010 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Alkyne C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | Medium, Sharp |
| Aromatic C-H Bend (Out-of-Plane) | 860 - 680 | Strong |
Source: Data compiled from typical functional group absorption ranges. ucla.edulibretexts.orgpressbooks.pub
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. wikipedia.org For this compound (C₁₂H₁₄), the nominal molecular weight is 158 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at m/z 158. Aromatic and alkyne-containing compounds often show a prominent molecular ion peak due to the stability of the π-electron systems. libretexts.org The fragmentation pattern provides a "fingerprint" of the molecule's structure. chemguide.co.uk Common fragmentation pathways for this compound would likely involve cleavages at the bonds alpha and beta to the phenyl ring and the triple bond.
Key expected fragments include:
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C-C bond between the methylene and methine carbons would result in a stable propargyl-benzyl type cation at m/z 115 ([M-43]⁺). This is often a significant fragmentation pathway. miamioh.edu
Loss of a methyl radical (•CH₃): A peak at m/z 143 ([M-15]⁺) could arise from the loss of one of the methyl groups.
Formation of a tropylium (B1234903) ion: Rearrangement and cleavage can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure/Fragment Lost |
| 158 | [C₁₂H₁₄]⁺ (Molecular Ion, M⁺) |
| 143 | [M - CH₃]⁺ |
| 115 | [M - C₃H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Predicted fragmentation is based on established principles of mass spectrometry. chemguide.co.ukmiamioh.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₂H₁₄.
The calculated exact mass for the molecular ion [M]⁺ is 158.10955 Da. An HRMS measurement yielding a value extremely close to this would confirm the elemental composition and rule out other possible formulas with the same nominal mass, thus providing a high degree of confidence in the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatograph separates the compound from a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the mass spectrometer ionizes the eluted molecules—typically through electron impact (EI)—and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, consistent with the behavior of alkyl-substituted phenylacetylenes. rsc.orgresearchgate.net Under standard 70 eV electron impact ionization, the molecule would first form a molecular ion (M•+). uni-saarland.detdi-bi.com Subsequent fragmentation would likely proceed through energetically favorable pathways that produce stable carbocations and neutral radicals.
Predicted Fragmentation Pattern:
The molecular structure of this compound (C₁₂H₁₄, molecular weight: 158.24 g/mol ) suggests several predictable fragmentation patterns:
Molecular Ion Peak (M•+): A distinct peak at m/z = 158 corresponding to the intact radical cation is expected. Aromatic systems are known to produce relatively stable molecular ions.
Benzylic/Propargylic Cleavage: The most significant fragmentation is anticipated to be the cleavage of the C-C bond beta to the benzene ring and alpha to the triple bond. This would result in the loss of an isobutyl radical (•C₄H₉), leading to a highly stable propargyl-type cation at m/z = 101 . This fragment, [C₈H₅]⁺, is often a dominant peak in the spectra of similar compounds.
Loss of a Propyl Radical: Another likely fragmentation is the loss of a propyl radical (•C₃H₇) through cleavage further down the alkyl chain, resulting in a fragment ion at m/z = 115 . This corresponds to the [C₉H₇]⁺ ion, which can rearrange to the very stable indenyl cation or a related structure.
Tropylium Ion Formation: Like many alkylbenzenes, rearrangement to a tropylium-type ion is possible. Cleavage of the bond between the second and third carbons of the pentynyl chain could lead to the formation of a fragment at m/z = 91 , a hallmark of compounds containing a benzyl moiety.
Phenyl Cation: A peak at m/z = 77 , corresponding to the phenyl cation [C₆H₅]⁺, is also anticipated, arising from the cleavage of the bond connecting the side chain to the aromatic ring.
The following interactive table summarizes the predicted key fragments in the electron ionization mass spectrum of this compound.
| Predicted m/z | Proposed Ionic Fragment | Formula | Notes on Stability and Formation |
| 158 | Molecular Ion | [C₁₂H₁₄]•+ | The intact radical cation. |
| 115 | [M - C₃H₇]⁺ | [C₉H₇]⁺ | Loss of a propyl radical; can rearrange to stable indenyl cation. |
| 101 | [M - C₄H₉]⁺ | [C₈H₅]⁺ | Loss of isobutyl radical via benzylic/propargylic cleavage; expected to be a major peak. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Characteristic fragment from rearrangement common in alkylbenzenes. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Resulting from cleavage of the bond between the ring and the side chain. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.
While a specific crystal structure determination for this compound has not been reported in the surveyed literature, its molecular geometry can be reliably predicted based on crystallographic data from structurally related compounds, such as substituted phenylacetylenes and alkylbenzenes. researchgate.netresearchgate.net For a successful analysis, the compound must first be grown into a high-quality single crystal, which can often be the most challenging step in the process.
Predicted Structural Parameters:
The solid-state structure of this compound would be defined by the geometry of its three main components: the planar benzene ring, the linear alkyne group, and the tetrahedral geometry of the sp³-hybridized carbons in the isobutyl group.
Benzene Ring: The phenyl group is expected to be planar, with C-C bond lengths averaging approximately 1.39 Å and internal C-C-C bond angles of about 120°.
Alkynyl Group: The C≡C triple bond is predicted to have a bond length of approximately 1.20 Å. The C-C≡C and Phenyl-C≡C linkages are expected to be nearly linear, with bond angles close to 180°.
Alkyl Chain: The bond lengths for the C-C single bonds within the isobutyl group will be in the typical range of 1.52–1.54 Å. The bond angles around the sp³-hybridized carbons are expected to be near the ideal tetrahedral angle of 109.5°.
The following interactive table presents the expected or predicted crystallographic parameters for this compound based on data from analogous structures.
| Parameter | Atoms Involved | Predicted Value | Reference/Basis |
| Bond Length | C=C (aromatic) | ~ 1.39 Å | Standard for benzene rings. |
| Bond Length | C≡C (alkyne) | ~ 1.20 Å | Typical for internal alkynes. |
| Bond Length | C-C (sp-sp²) | ~ 1.43 Å | Phenyl-alkyne linkage. |
| Bond Length | C-C (sp-sp³) | ~ 1.47 Å | Alkyne-alkyl linkage. |
| Bond Length | C-C (sp³-sp³) | ~ 1.53 Å | Within the isobutyl group. |
| Bond Angle | C-C-C (aromatic) | ~ 120° | Planar hexagonal geometry. |
| Bond Angle | Phenyl-C≡C | ~ 178-180° | Near-linear geometry of the alkyne. |
| Bond Angle | C≡C-C (alkyl) | ~ 178-180° | Near-linear geometry of the alkyne. |
| Bond Angle | C-C-C (isobutyl) | ~ 109.5° | Tetrahedral geometry of sp³ carbons. |
Applications of 4 Methylpent 1 Ynyl Benzene and Its Derivatives in Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
Arylalkynes are fundamental building blocks in organic synthesis, valued for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the reactive triple bond in (4-Methylpent-1-ynyl)benzene allows for its incorporation into larger, more intricate molecular structures through reactions such as cross-coupling, cycloadditions, and transition metal-catalyzed cyclizations. These reactions are pivotal in the total synthesis of natural products and the construction of novel organic molecules with desired functionalities. The isobutyl group on the phenyl ring can also influence the steric and electronic properties of the molecule, potentially directing the regioselectivity of certain reactions and impacting the physical properties of the resulting complex architectures.
Precursors for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Arylalkynes, including this compound, are valuable precursors for the construction of a variety of heterocyclic rings.
Indoles: The indole (B1671886) scaffold is a common motif in pharmaceuticals and biologically active compounds. While numerous methods for indole synthesis exist, transition metal-catalyzed reactions involving arylalkynes have gained prominence. For instance, a plausible route could involve the palladium-catalyzed cyclization of N-aryl imines with this compound, which would lead to the formation of substituted indoles.
Benzo[b]thiophenes: These sulfur-containing heterocycles are of interest for their electronic properties and biological activities. General methods for their synthesis from arylalkynes have been developed. One such approach involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov Another strategy is the reaction of arynes with alkynyl sulfides, which has been shown to produce a wide range of 3-substituted benzo[b]thiophenes. nih.gov this compound could potentially be utilized in these synthetic pathways to generate benzo[b]thiophenes bearing the 4-methylpentylphenyl substituent.
Isoindolin-1-ones: The isoindolin-1-one (B1195906) core is present in several pharmacologically active molecules. A well-established method for their synthesis is the electrophilic cyclization of o-(1-alkynyl)benzamides. nih.govresearchgate.net This reaction proceeds under mild conditions and tolerates a variety of functional groups. By preparing the corresponding benzamide (B126) derivative of this compound, this methodology could be applied to synthesize novel isoindolin-1-ones. Furthermore, nucleophilic cyclizations between an amide and an alkyne have been demonstrated as an efficient route to produce extended, conjugated isoindolin-1-ones. nih.gov
Benzooxaborinin-1-ols: While direct synthesis from this compound is not explicitly detailed in the available literature, the synthesis of substituted benzooxaborinin-1-ols has been achieved through palladium-catalyzed cyclization of ortho-alkenylbenzene boronic acids. The transformation of an arylalkyne to the corresponding alkenylboronic acid is a feasible synthetic step, suggesting a potential, albeit indirect, pathway to these boron-containing heterocycles from this compound.
Role in the Development of Functional Materials
The electronic and structural properties of arylalkynes make them attractive monomers for the synthesis of functional organic materials.
Conjugated Systems and Polymers
The polymerization of arylalkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. These polymers, characterized by an extended π-system along the polymer backbone, are investigated for their potential use in various electronic devices. The specific substituents on the aromatic ring and the alkyne can be varied to tune the properties of the resulting polymer, such as its solubility, band gap, and charge transport characteristics. mdpi.comresearchgate.net While polymers derived specifically from this compound are not described in the reviewed literature, the general principles of arylalkyne polymerization suggest its potential as a monomer for creating novel conjugated materials. For example, the synthesis of π-conjugated polymers with 1,3-butadiene-1,4-diyl units has been achieved through the polymerization of 1,4-diethynylbenzene (B1207667) derivatives. epa.gov
Optoelectronic Materials
Conjugated polymers derived from arylalkynes are a significant class of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov The optoelectronic properties of these materials, such as their absorption and emission spectra, and their charge carrier mobilities, are highly dependent on their molecular structure. mdpi.comjmcs.org.mxmanchester.ac.uk The incorporation of the this compound unit into a polymer backbone could influence these properties, potentially leading to materials with tailored performance characteristics for specific optoelectronic devices.
Synthesis of Pharmacologically Relevant Scaffolds and Advanced Materials
The versatility of this compound as a building block extends to the synthesis of scaffolds with potential pharmacological activity and advanced materials with novel properties. The heterocyclic systems mentioned previously, such as indoles, benzo[b]thiophenes, and isoindolin-1-ones, are themselves important pharmacophores found in a wide range of drugs. nih.govnih.govmdpi.com By using this compound as a starting material, medicinal chemists can access novel derivatives of these scaffolds for biological screening.
In the realm of materials science, the ability to construct complex, conjugated architectures opens up possibilities for creating materials with unique electronic, optical, or mechanical properties. The specific substitution pattern of this compound could be leveraged to control the self-assembly and solid-state packing of derived materials, which are critical factors for their performance in electronic devices.
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Alkynylbenzene Transformations
The transformation of internal alkynes like (4-Methylpent-1-ynyl)benzene into more complex molecules is a cornerstone of modern synthetic chemistry. A significant trend in this area is the development of novel and more efficient catalytic systems. While traditional palladium catalysts have been instrumental, recent research has expanded to include a variety of other transition metals, aiming for improved selectivity, milder reaction conditions, and broader substrate scope.
Recent progress has been notable in the chemoselective and direct formation of carbon-carbon and carbon-heteroatom bonds involving internal alkynes using catalytic oxidative systems. rsc.org These transformations often rely on the in-situ generation of reactive radical intermediates. rsc.org Copper-based catalysts, for instance, have shown great promise. Copper carbene intermediates have been utilized in transformations of alkynes, presenting an effective method for creating functionalized molecules. mdpi.com These reactions can proceed through different pathways, including cross-coupling with terminal alkynes or the addition of the copper carbene intermediate across the carbon-carbon triple bond. mdpi.com
Future research will likely focus on the development of catalysts that can achieve even greater control over the regioselectivity and stereoselectivity of these transformations. The design of chiral catalysts for asymmetric transformations of internal alkynylbenzenes is a particularly active area of investigation. Furthermore, the exploration of earth-abundant and non-toxic metals as catalysts is a key goal to enhance the sustainability of these chemical processes.
Sustainable and Green Chemistry Approaches to Alkynylbenzene Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for alkynylbenzenes. beilstein-journals.org The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. beilstein-journals.orgnih.gov This represents a paradigm shift away from traditional methods that may involve harsh reagents and generate significant environmental burdens.
Key aspects of green chemistry in this context include:
Catalysis: The use of catalysts is inherently green as it allows for reactions to occur with higher efficiency and under milder conditions, reducing energy input. beilstein-journals.org The development of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused. beilstein-journals.org
Alternative Solvents: The search for environmentally benign solvents is a major focus. researchgate.net Water, supercritical fluids, and ionic liquids are being explored as replacements for volatile and often toxic organic solvents. researchgate.net Solvent-free reaction conditions are an even more sustainable alternative. researchgate.net
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. nih.gov
Renewable Feedstocks: There is a growing interest in utilizing biomass-derived starting materials to reduce reliance on fossil fuels. beilstein-journals.org
A sustainable protocol for the synthesis of 1,2,3-triazoles from azides and alkynes has been developed using a reusable, zinc-based heterogeneous catalyst in water, avoiding the need for copper catalysts, bases, or reducing agents. rsc.org This approach aligns with green chemistry principles and demonstrates the potential for developing more environmentally friendly synthetic methods for alkyne-derived compounds. rsc.org
Future research will continue to push the boundaries of green chemistry in alkynylbenzene synthesis. The development of one-pot, multi-component reactions that generate molecular complexity in a single step with minimal waste is a significant goal. researchgate.net Furthermore, the integration of flow chemistry and other process intensification technologies will be crucial for translating these green laboratory-scale syntheses into sustainable industrial processes. beilstein-journals.org
Exploration of New Reactivity Modes for Alkynylbenzenes
Beyond established transformations, researchers are actively exploring new and unconventional ways in which alkynylbenzenes can react. This involves activating the alkyne moiety in novel ways to achieve previously inaccessible molecular architectures.
One emerging area is the use of radical transformations of internal alkynes. rsc.org These reactions, often initiated by oxidants, visible light photocatalysis, or electrocatalysis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The ability to generate radical intermediates in a controlled manner opens up new avenues for the functionalization of alkynylbenzenes.
Cycloaddition reactions also continue to be a fertile ground for discovering new reactivity. While the Diels-Alder reaction is a classic example, researchers are exploring other types of cycloadditions to construct diverse heterocyclic and carbocyclic frameworks. The photochemical reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with benzene (B151609), for instance, leads to a Diels-Alder cycloaddition product at low temperatures. mdpi.com
Future research in this area will likely involve the discovery of entirely new reaction pathways. This could include the development of novel catalytic cycles that enable unprecedented bond formations or the use of external stimuli, such as light or electricity, to drive unique chemical transformations. The ultimate goal is to expand the synthetic toolbox for alkynylbenzenes, enabling the efficient construction of increasingly complex and valuable molecules.
Advanced Materials Science Applications of Alkynylbenzene Derivatives
The rigid and linear nature of the alkynyl group, combined with the electronic properties of the benzene ring, makes alkynylbenzene derivatives attractive building blocks for advanced materials. The focus is on creating polymers and functional organic molecules with tailored optical, electronic, and mechanical properties.
Alkynylbenzene units can be incorporated into conjugated polymers, which are of great interest for applications in organic electronics. lcpo.frmdpi.com These materials can be used in a variety of devices, including:
Organic Field-Effect Transistors (OFETs): These are key components of flexible displays and sensors. scispace.com
Organic Photovoltaics (OPVs): These offer the potential for low-cost, flexible solar cells. scispace.com
Organic Light-Emitting Diodes (OLEDs): These are used in high-efficiency displays and lighting.
The properties of these polymers can be fine-tuned by modifying the structure of the alkynylbenzene monomer and by copolymerizing it with other aromatic or heteroaromatic units. scispace.com For example, the synthesis of four anthanthrone-based polymers and their application in OFETs, OPVs, and chemical sensors has been reported, demonstrating the versatility of such materials. scispace.com
The table below illustrates the potential applications of polymers derived from functionalized alkynylbenzenes.
| Application Area | Desired Material Properties | Potential Role of Alkynylbenzene Derivatives |
| Organic Electronics | High charge carrier mobility, tunable bandgap, good processability | As monomers for conjugated polymers in OFETs and OPVs. lcpo.frscispace.com |
| Photonics | Non-linear optical properties, high refractive index | As components of materials for optical switching and data storage. |
| High-Performance Polymers | High thermal stability, mechanical strength, low dielectric constant | As cross-linking agents or monomers for thermosetting resins. mdpi.com |
Future research in this area will focus on the rational design of new alkynylbenzene-based materials with enhanced performance characteristics. This will involve a deeper understanding of the structure-property relationships that govern their behavior in devices. The development of self-assembling materials and supramolecular structures based on alkynylbenzene derivatives is also a promising avenue for creating novel functional materials.
Synergy of Computational and Experimental Approaches in Alkynylbenzene Research
The combination of computational and experimental techniques is becoming increasingly powerful for advancing our understanding of alkynylbenzene chemistry. Density Functional Theory (DFT) and other quantum-chemical methods are being used to elucidate reaction mechanisms, predict reactivity, and guide the design of new experiments. nih.govrsc.org
This synergistic approach offers several advantages:
Mechanistic Insights: Computational studies can provide detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org This can help to rationalize unexpected reaction outcomes and to optimize reaction conditions.
Predictive Power: Computational models can be used to screen potential catalysts or to predict the regioselectivity of a reaction before it is carried out in the lab, saving time and resources. nih.gov
Understanding Reactivity: By analyzing the electronic structure of alkynylbenzenes and their reaction partners, computational methods can provide fundamental insights into the factors that govern their reactivity. nih.gov
For example, a combined experimental and DFT study of the catalytic hydroxylation of benzene has provided a detailed mechanistic explanation for the reaction, revealing a dual-mechanism pathway. rsc.org Such studies are invaluable for the rational design of improved catalytic systems.
The table below summarizes the complementary roles of computational and experimental methods in alkynylbenzene research.
| Research Aspect | Experimental Approach | Computational Approach |
| Reaction Mechanism | Kinetic studies, spectroscopic analysis of intermediates | DFT calculations of reaction pathways and transition states. rsc.org |
| Catalyst Design | Synthesis and screening of new catalyst libraries | Modeling of catalyst-substrate interactions and prediction of catalytic activity. nih.gov |
| Reactivity Prediction | Substrate scope studies and competition experiments | Calculation of reactivity indices and frontier molecular orbital analysis. nih.gov |
The future of alkynylbenzene research will undoubtedly rely on an even closer integration of computational and experimental methods. As computational power continues to increase and theoretical models become more sophisticated, the ability to accurately predict and design chemical reactions and materials with desired properties will become increasingly routine. This synergy will be essential for tackling the complex challenges and unlocking the full potential of this important class of molecules.
Q & A
Q. What are the recommended synthetic routes for (4-Methylpent-1-ynyl)benzene, and how can reaction conditions be optimized?
this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, where a halogenated benzene derivative reacts with a terminal alkyne. For example, cesium-based reagents and ethynylbenziodoxolone (EBX) reagents under photoredox conditions enable efficient alkyne transfer . Key parameters include:
- Catalyst : Palladium(PPh₃)₄ or Pd/Cu systems for traditional coupling.
- Temperature : Elevated temperatures (60–80°C) for coupling efficiency.
- Purification : Column chromatography (SiO₂, pentane/EtOAc gradients) or distillation .
- Yield optimization : Use degassed solvents (e.g., CH₂Cl₂) and inert atmospheres to minimize side reactions .
Q. How should researchers characterize the stability and storage conditions of this compound?
Stability studies indicate the compound is stable under normal laboratory conditions but decomposes upon exposure to strong acids/bases or oxidizers. Key recommendations:
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment. Mobile phases often combine methanol/buffer solutions (e.g., 65:35 methanol/sodium acetate, pH 4.6) .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., alkyne proton absence, methyl resonance at δ 1.2–1.5 ppm). GC-MS for molecular ion (M⁺) identification .
- Elemental Analysis : Validate C/H ratios against theoretical values (e.g., CₙHₙ₋₂ for terminal alkynes).
Advanced Research Questions
Q. What mechanistic insights explain the oxidative degradation pathways of this compound?
Oxidation follows a free-radical chain mechanism, analogous to 1-methoxy-4-isopropylbenzene, producing hydroperoxides and ketones. Key steps:
- Initiation : Homolytic cleavage of weak bonds (e.g., C-H adjacent to alkyne) under O₂.
- Propagation : Radical intermediates (e.g., peroxyl radicals) abstract hydrogen, forming hydroperoxides (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) .
- Termination : Radical recombination yields stable products like 1-(4-methoxyphenyl)ethanone .
Q. How should researchers address contradictions in toxicity and ecological impact data for this compound?
Current data gaps in acute/chronic toxicity and bioaccumulation (e.g., no EC₅₀ or LD₅₀ values) necessitate tiered testing:
Q. What advanced applications does this compound have in materials science?
The ethynyl group enables:
Q. How can synthetic yields be improved for large-scale preparation of this compound?
Comparative studies suggest:
- Catalyst screening : Ni(0) complexes offer cost-effective alternatives to Pd catalysts for specific substrates.
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side products (e.g., homocoupling) .
- Solvent optimization : Replace CH₂Cl₂ with MeCN to improve reaction kinetics and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
